Cas no 2138521-28-3 (2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one)

2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one is a versatile organic compound with significant applications in medicinal chemistry. Its unique structure and chemical properties make it an attractive candidate for drug development, offering potential for modulating various biological processes. This compound demonstrates high purity and stability, which are crucial for its effectiveness in research and development.
2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one structure
2138521-28-3 structure
Product name:2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one
CAS No:2138521-28-3
MF:C12H18N2O2
Molecular Weight:222.283523082733
CID:5921334
PubChem ID:165491762

2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • EN300-1160135
    • 2138521-28-3
    • 2-(5-hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one
    • 2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one
    • インチ: 1S/C12H18N2O2/c1-8-5-12(16)14(13-7-8)11-6-10(15)4-3-9(11)2/h5,7,9-11,15H,3-4,6H2,1-2H3
    • InChIKey: ULTHRHLACLXMGT-UHFFFAOYSA-N
    • SMILES: OC1CCC(C)C(C1)N1C(C=C(C)C=N1)=O

計算された属性

  • 精确分子量: 222.136827821g/mol
  • 同位素质量: 222.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 349
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 52.9Ų

2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1160135-1.0g
2-(5-hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one
2138521-28-3
1g
$0.0 2023-06-08

2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one 関連文献

2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-oneに関する追加情報

Introduction to 2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one (CAS No. 2138521-28-3)

2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 2138521-28-3, belongs to the dihydropyridazinone class, a heterocyclic structure known for its versatile biological activities. The unique arrangement of functional groups in its molecular framework, including the 5-hydroxy-2-methylcyclohexyl side chain and the 5-methyl substituent on the pyridazine ring, contributes to its distinct chemical properties and potential applications in drug discovery.

The synthesis and characterization of 2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one have been subjects of extensive research due to its structural complexity and the potential for modulating biological pathways. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its exploration in various pharmacological contexts. The presence of a hydroxyl group and a methyl-substituted cyclohexyl moiety enhances its solubility and reactivity, making it a promising candidate for further investigation.

In the realm of medicinal chemistry, dihydropyridazinones have been recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The specific structural features of 2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one suggest potential utility in developing novel therapeutic agents. For instance, the hydroxyl group can engage in hydrogen bonding interactions with biological targets, while the methyl groups may influence lipophilicity and metabolic stability.

Recent studies have highlighted the importance of optimizing the substitution patterns in dihydropyridazinone derivatives to enhance their pharmacological efficacy. The 5-hydroxy-2-methylcyclohexyl side chain in this compound introduces steric hindrance and electronic effects that can modulate binding affinity to enzymes or receptors. This aspect has prompted researchers to explore its potential as a scaffold for designing molecules with improved pharmacokinetic profiles.

The 5-methyl group on the pyridazine ring further contributes to the compound's chemical diversity, enabling diverse functionalization strategies. This feature has been exploited in recent synthetic efforts to introduce additional pharmacophores or modify existing ones for targeted biological activity. The combination of these structural elements makes 2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one a compelling subject for further investigation.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions of this compound with biological targets. These studies suggest that the hydroxyl group and methyl-substituted cyclohexyl moiety can form critical hydrogen bonds or hydrophobic interactions with protein binding sites. Such insights are invaluable for designing derivatives with enhanced binding affinity and selectivity.

The pharmacokinetic properties of 2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one are also under scrutiny due to its potential as a lead compound for drug development. Preliminary data indicate that the compound exhibits moderate solubility in both water and organic solvents, suggesting versatility in formulation development. Additionally, its metabolic stability appears favorable for further optimization towards achieving prolonged bioavailability.

In conclusion, 2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one (CAS No. 2138521-28-3) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further exploration in drug discovery programs. As synthetic methodologies continue to evolve and computational tools provide deeper insights into molecular interactions, this compound is poised to play a crucial role in developing novel therapeutic agents.

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